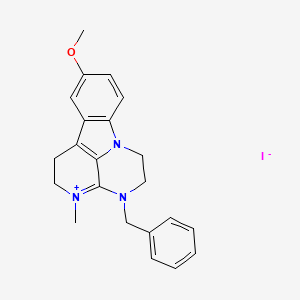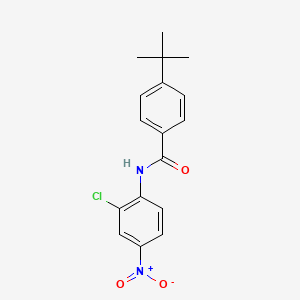![molecular formula C14H18N4O2 B5070788 N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea](/img/structure/B5070788.png)
N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea, also known as IMMU-132, is a novel drug that has shown promising results in the treatment of various types of cancer. This drug is a conjugate of SN-38, a topoisomerase I inhibitor, and a monoclonal antibody against Trop-2, a cell surface glycoprotein that is overexpressed in many types of cancer.
Wirkmechanismus
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea involves the selective targeting of cancer cells through the Trop-2 antigen. Once the conjugate binds to the cancer cell, it is internalized and the SN-38 molecule is released, leading to the inhibition of topoisomerase I and subsequent DNA damage and cell death.
Biochemical and Physiological Effects
N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity. The drug is primarily metabolized in the liver and excreted in the feces. In addition, N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has been shown to have a high degree of specificity for cancer cells, with minimal off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has several advantages for use in laboratory experiments. The drug is highly specific for cancer cells, which allows for the selective targeting of tumor cells in vitro and in vivo. In addition, the conjugate has a long half-life, which allows for sustained drug exposure in animal models. However, one limitation of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea is its high cost, which may limit its use in some laboratory settings.
Zukünftige Richtungen
There are several future directions for the development of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea. One potential application is the use of the drug in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, there is ongoing research into the use of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea for the treatment of other types of cancer, such as pancreatic and colorectal cancer. Finally, there is interest in the development of new conjugates that target other cell surface antigens, which may expand the utility of this approach for the treatment of cancer.
Synthesemethoden
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea involves the conjugation of SN-38 with a monoclonal antibody against Trop-2. This process is achieved through a series of chemical reactions that involve the modification of both the antibody and the drug molecule. The resulting conjugate is a stable and highly specific targeting agent that can selectively deliver the drug to cancer cells.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, ovarian, and bladder cancer. In these studies, N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea has shown significant antitumor activity, with response rates ranging from 30% to 50%.
Eigenschaften
IUPAC Name |
1-[2-(1H-imidazol-5-yl)ethyl]-3-(5-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-3-4-12(20-2)7-13(10)18-14(19)16-6-5-11-8-15-9-17-11/h3-4,7-9H,5-6H2,1-2H3,(H,15,17)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLQPVSUMNXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC(=O)NCCC2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5070712.png)

![N'-(3-methoxypropyl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5070731.png)

![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070742.png)
![5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5070752.png)
![N-2-biphenylyl-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5070754.png)
![1-(2,3-dimethylphenyl)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5070772.png)

![7-(3,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5070795.png)


![3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5070811.png)
methyl]amino}methyl)phenol](/img/structure/B5070819.png)